2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride
Overview
Description
2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride is a chemical compound with the molecular formula C11H16FNO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a fluorobenzyl group attached to an amino-methyl-propanol backbone, which imparts specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 2-methyl-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of Intermediate: The initial reaction between 2-fluorobenzylamine and 2-methyl-1-propanol leads to the formation of an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as automated reactors and in-line monitoring systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl alcohol derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride
- 2-[(2-Bromobenzyl)amino]-2-methyl-1-propanol hydrochloride
- 2-[(2-Iodobenzyl)amino]-2-methyl-1-propanol hydrochloride
Uniqueness
2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom imparts distinct chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVVSCEYAGZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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